8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with the CAS No. 476668-46-9. It is structurally derived from the xanthine scaffold . It is related to BI 1356, a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes .
Molecular Structure Analysis
The linear formula for a similar compound, “8-BROMO-1,3-DIMETHYL-7- (2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE”, is C10H11BrN4O3 . The molecular weight is 315.128 .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
One study detailed an unusual reaction involving the synthesis of 8-dimethylamino-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones from 8-bromo-substituted precursors, providing insights into nucleophilic substitution reactions and the formation of unexpected products under specific conditions (Khaliullin & Shabalina, 2020).
Pharmacological Potential
Research has explored the design of new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, revealing potent ligands for serotonin receptors with potential psychotropic activity. This indicates the scaffold's utility in developing new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antihistaminic and Antiasthmatic Activities
Derivatives of the compound have been synthesized and evaluated for antihistaminic activity, suggesting potential applications in treating allergic reactions and asthma (Pascal et al., 1985).
Antiviral Applications
Another study focused on 8-bromo-6-alkylamino-2-trifluoromethyl-9H-purines, highlighting their in vitro activity against influenza A virus, demonstrating the compound's relevance in antiviral research (Kelley, Linn, & Tisdale, 1990).
Molecular Modeling and Structure Analysis
Molecular and crystal structure analyses of related compounds have provided valuable insights into the geometric configurations and interactions that could influence the biological activity and chemical reactivity of such purine derivatives (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Wirkmechanismus
This compound is related to BI 1356, which is a dipeptidyl peptidase (DPP)-4 inhibitor . DPP-4 inhibitors work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .
Zukünftige Richtungen
The compound is structurally related to BI 1356, a DPP-4 inhibitor that is currently undergoing clinical phase IIb trials for the treatment of type 2 diabetes . This suggests that “8-Bromo-1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione” and related compounds may have potential future applications in the treatment of diabetes or other conditions where DPP-4 inhibitors are beneficial .
Eigenschaften
IUPAC Name |
8-bromo-1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN5O2/c1-17-11-10(12(21)18(2)14(17)22)20(13(15)16-11)9-8-19-6-4-3-5-7-19/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYAXKLNIYHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.